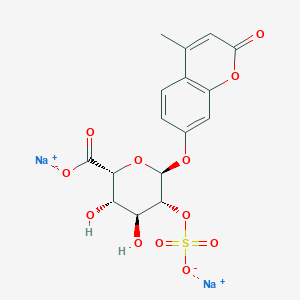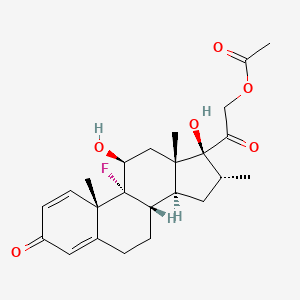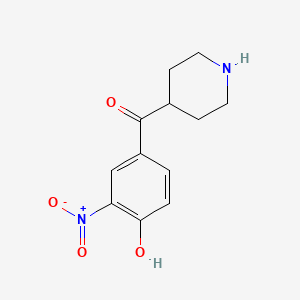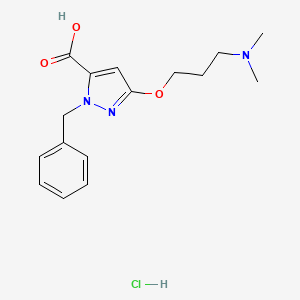
1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic Acid Hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic Acid Hydrochloride typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzyl group and the dimethylamino propoxy side chain. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-indazole Hydrochloride: Similar structure but with an indazole ring instead of a pyrazole ring.
1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-indole Hydrochloride: Contains an indole ring, differing in the nitrogen atom’s position within the ring.
Uniqueness
1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic Acid Hydrochloride is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C16H22ClN3O3 |
|---|---|
Peso molecular |
339.82 g/mol |
Nombre IUPAC |
2-benzyl-5-[3-(dimethylamino)propoxy]pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H21N3O3.ClH/c1-18(2)9-6-10-22-15-11-14(16(20)21)19(17-15)12-13-7-4-3-5-8-13;/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H,20,21);1H |
Clave InChI |
GANGUJZHOMEOJU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
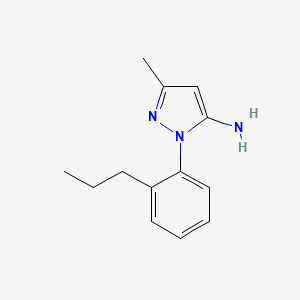
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
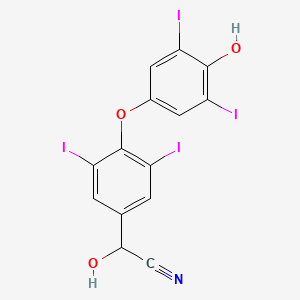
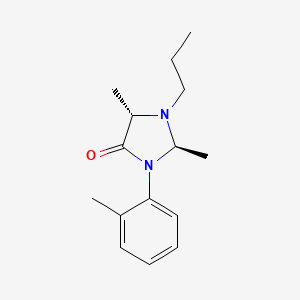

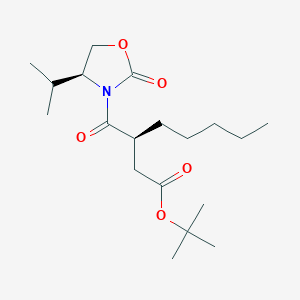
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)
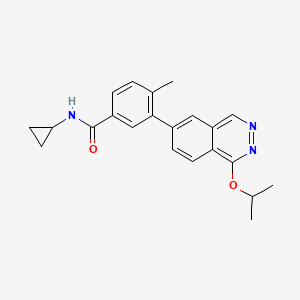

![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
